Increased Lipophilicity vs. 2-Methyl Analog for Membrane Partitioning
The 2-isopropyl-substituted imidazole in the target compound confers measurably higher computed lipophilicity compared to the 2-methyl analog. Specifically, the Fluorochem-computed LogP for the target compound is -1.38, versus -2.62 for 2-(ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid, representing a difference of approximately +1.24 logP units . In the context of passive membrane permeability, a LogP increase of this magnitude can correspond to a theoretical permeability enhancement, although direct experimental PAMPA or Caco-2 data are not currently available for this series .
| Evidence Dimension | Computed LogP (vendor-reported) |
|---|---|
| Target Compound Data | LogP = -1.38 (Fluorochem F739276) |
| Comparator Or Baseline | 2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid; LogP = -2.62 (Fluorochem F739275) |
| Quantified Difference | ΔLogP ≈ +1.24 (target is more lipophilic) |
| Conditions | Computed LogP values reported on Fluorochem product specification pages (identical computation method presumed) |
Why This Matters
Users requiring a building block with higher intrinsic membrane permeability for cell-based assays should prioritize the isopropyl analog over the methyl analog based on measurable LogP difference.
